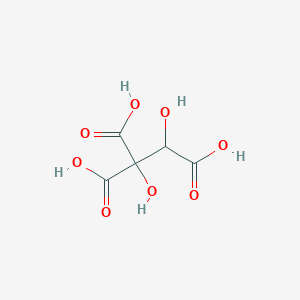
1,2-Dihydroxyethane-1,1,2-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroxyethane-1,1,2-tricarboxylic acid is a versatile organic compound with the molecular formula C5H6O8. It is known for its unique structure, which includes two hydroxyl groups and three carboxylic acid groups. This compound finds applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes .
Méthodes De Préparation
The synthesis of 1,2-dihydroxyethane-1,1,2-tricarboxylic acid typically involves the reaction of diethyl malonate with a strong alkaline solution at elevated temperatures (70-80°C) for a short duration (10-30 minutes). This reaction produces an intermediate, which is then further reacted with a halogenated ethyl carboxylate in the presence of a catalyst. The reaction conditions are mild, and the process is efficient, yielding the desired product with minimal byproducts .
Analyse Des Réactions Chimiques
1,2-Dihydroxyethane-1,1,2-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols under suitable conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride.
Applications De Recherche Scientifique
1,2-Dihydroxyethane-1,1,2-tricarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-dihydroxyethane-1,1,2-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with other molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1,2-Dihydroxyethane-1,1,2-tricarboxylic acid can be compared with other similar compounds, such as:
Citric Acid: Both compounds have multiple carboxylic acid groups, but citric acid has a different arrangement of functional groups.
Malic Acid: Similar to this compound, malic acid has hydroxyl and carboxylic acid groups, but with a different structure.
Propriétés
Numéro CAS |
639-51-0 |
|---|---|
Formule moléculaire |
C5H6O8 |
Poids moléculaire |
194.10 g/mol |
Nom IUPAC |
1,2-dihydroxyethane-1,1,2-tricarboxylic acid |
InChI |
InChI=1S/C5H6O8/c6-1(2(7)8)5(13,3(9)10)4(11)12/h1,6,13H,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
PJFQKDBQOXFCAI-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)(C(C(=O)O)(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)piperidine-3-carboxylic acid](/img/structure/B15306200.png)

![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15306214.png)

![3-[2-(Methylamino)ethyl]phenol](/img/structure/B15306235.png)
![1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B15306243.png)


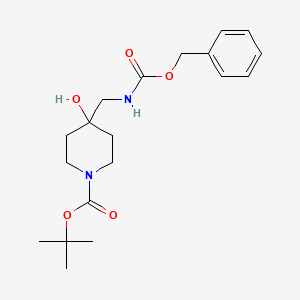
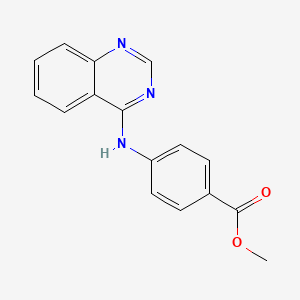
![5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid](/img/structure/B15306267.png)
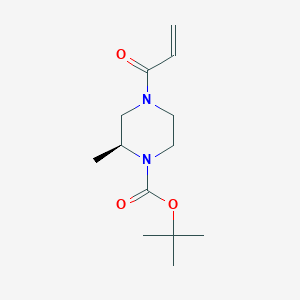
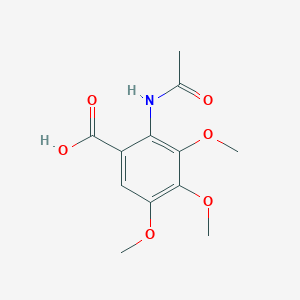
![4-[2-(Methylsulfanyl)phenoxy]benzoic acid](/img/structure/B15306293.png)
